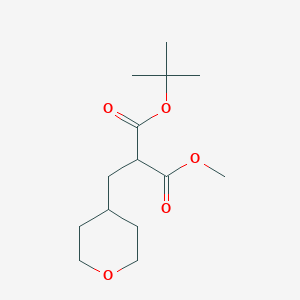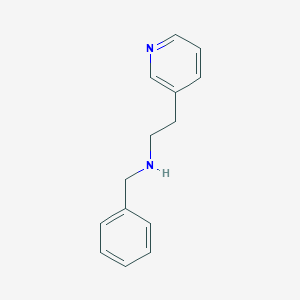![molecular formula C12H17NO2 B13875133 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethoxyethenyl group and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl vinyl ether under acidic conditions to form the ethoxyethenyl group. This intermediate is then subjected to a Grignard reaction with isopropylmagnesium chloride to introduce the propanol moiety. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxyethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Formation of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-one.
Reduction: Formation of 2-[6-(1-Ethylethenyl)pyridin-3-yl]propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.
科学研究应用
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
作用机制
The mechanism of action of 2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the ethoxyethenyl group.
2-(6-(Piperidin-1-yl)pyridin-3-yl)propan-2-ol: Contains a piperidine ring instead of the ethoxyethenyl group.
1-(3-Pyridinyl)-2-propanone: Similar backbone but with a ketone group instead of the hydroxyl group.
Uniqueness
2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can influence the compound’s solubility, stability, and overall bioactivity.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-[6-(1-ethoxyethenyl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-5-15-9(2)11-7-6-10(8-13-11)12(3,4)14/h6-8,14H,2,5H2,1,3-4H3 |
InChI 键 |
RIQJJJNAONUARV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)C1=NC=C(C=C1)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)












